Cyclopenta-1,3-diene-1,3-dicarboxylic acid

Vue d'ensemble

Description

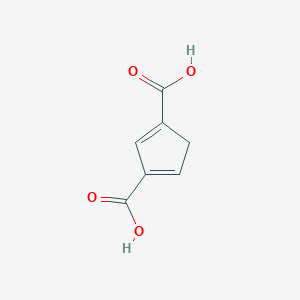

Cyclopenta-1,3-diene-1,3-dicarboxylic acid is an organic compound with the molecular formula C₇H₆O₄. It is a dicarboxylic acid derivative of cyclopentadiene, characterized by the presence of two carboxyl groups attached to a cyclopentadiene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopenta-1,3-diene-1,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the corresponding adduct, which is then hydrolyzed to yield the dicarboxylic acid . Another method includes the oxidation of cyclopentadiene derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Analyse Des Réactions Chimiques

Diels-Alder Reactivity

CPDCA participates in Diels-Alder reactions as a conjugated diene, forming six-membered cycloadducts with dienophiles. Its reactivity is influenced by electron-withdrawing carboxyl groups, which increase the diene's electrophilicity.

Key Findings:

-

Ambiphilic Nature : CPDCA reacts with both electron-rich and electron-deficient dienophiles due to its balanced HOMO-LUMO profile .

-

Rate Constants : Compared to cyclopentadiene, CPDCA exhibits moderated reactivity. For example, with tetracyanoethylene (TCNE), cyclopentadiene reacts 2,600-fold faster than 1,3-cyclohexadiene .

| Dienophile | Reaction Type | Product Structure | Conditions |

|---|---|---|---|

| Maleic Anhydride | Intermolecular | Bicyclic Anhydride | 80°C, dioxane |

| Styrene Derivatives | Inverse Electron-Demand | Tricyclo[5.2.1.0]decanone | 120°C |

Mechanistic Insights:

-

Intermolecular Reactions : CPDCA reacts with maleic anhydride to form 4-cyclohexene-cis-dicarboxylic anhydride , which hydrolyzes to the corresponding diacid under aqueous conditions .

-

Intramolecular Trapping : Heating 4-(pent-4-enyl)cyclopent-2-enone ethylene ketal derivatives generates CPDCA intermediates, which undergo intramolecular Diels-Alder reactions to yield tricyclic products (e.g., tricyclo[4.4.0.0]decan-10-one ) .

Hydrolysis of Anhydride Derivatives

CPDCA-derived anhydrides undergo hydrolysis to regenerate the dicarboxylic acid. For example:

-

Conditions : Hydrolysis occurs under acidic or basic aqueous conditions at room temperature .

-

Yield : Near-quantitative conversion is observed when using excess water .

Functional Group Transformations

While direct oxidation or reduction of CPDCA is not explicitly documented in the provided sources, its carboxyl groups enable standard carboxylic acid reactivity:

-

Esterification : Likely forms diesters with alcohols under acid catalysis.

-

Salt Formation : Reacts with bases (e.g., NaOH) to produce water-soluble dicarboxylates .

Comparative Reactivity

CPDCA’s reactivity differs from related compounds:

Thermodynamic and Kinetic Data

Applications De Recherche Scientifique

Synthetic Route:

- Diels-Alder Reaction : Cyclopentadiene + Maleic Anhydride → Adduct

- Hydrolysis : Adduct → Cyclopenta-1,3-diene-1,3-dicarboxylic acid

Chemical Properties and Reactions

CPDCA can undergo various chemical transformations:

- Oxidation : Can be oxidized to form more complex derivatives.

- Reduction : Carboxyl groups can be reduced to alcohols.

- Substitution : Reactive hydrogen atoms can be replaced by other groups.

Chemistry

CPDCA serves as a building block for synthesizing complex organic molecules and polymers. Its reactivity allows chemists to create diverse compounds through various reactions.

Biology

Research indicates that CPDCA possesses significant biological activity :

- Antioxidant Activity : It scavenges free radicals, potentially mitigating oxidative stress linked to diseases.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains, such as Escherichia coli with an MIC of 50 mg/mL.

Medicine

Ongoing studies are exploring CPDCA's potential as a precursor for drug development:

- Anticancer Activity : CPDCA has shown promise in inducing apoptosis in cancer cell lines like HeLa and MDA-MB-231.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation |

| MDA-MB-231 | 20 | ROS accumulation leading to cell death |

Industrial Applications

In industry, CPDCA is used to produce specialty chemicals with unique properties. Its ability to form polymers makes it valuable in materials science.

Study 1: Anticancer Activity

A study investigated CPDCA's effects on cervical cancer cells (HeLa). Results indicated that CPDCA induces apoptosis by activating caspase pathways while downregulating anti-apoptotic proteins.

Study 2: Neuroprotective Effects

Another study assessed CPDCA's neuroprotective effects against oxidative stress induced by hydrogen peroxide. The findings suggested that CPDCA significantly reduces neuronal cell death and oxidative damage markers.

Comparative Analysis with Related Compounds

To highlight the uniqueness of CPDCA, it can be compared with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Cyclopentadiene | Limited biological activity | |

| Maleic Anhydride | Reactive but no significant bioactivity | |

| Cyclohexadiene Derivatives | Varies | Varying reactivity; less versatile |

Mécanisme D'action

The mechanism of action of cyclopenta-1,3-diene-1,3-dicarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive diene and carboxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .

Comparaison Avec Des Composés Similaires

Cyclopenta-1,3-diene-1,3-dicarboxylic acid can be compared with other similar compounds such as:

Cyclopentadiene: Lacks the carboxyl groups, making it less reactive in certain types of reactions.

Cyclopentane-1,3-dicarboxylic acid: Saturated version with different reactivity and applications.

Cyclohexadiene derivatives: Larger ring size affects the chemical properties and reactivity

The uniqueness of this compound lies in its combination of a reactive diene system with carboxyl groups, providing a versatile platform for various chemical transformations and applications.

Activité Biologique

Cyclopenta-1,3-diene-1,3-dicarboxylic acid (CPDCA), with the molecular formula C₇H₆O₄, is a dicarboxylic acid derivative of cyclopentadiene. Its unique structure, featuring two carboxyl groups attached to a cyclopentadiene ring, endows it with significant biological activity and potential applications in medicinal chemistry. This article reviews the biological activity of CPDCA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview

CPDCA is synthesized primarily through the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

Chemical Structure

The structural formula of CPDCA can be represented as follows:

Key Functional Groups :

- Diene : Provides reactivity in various organic reactions.

- Carboxyl Groups : Facilitate hydrogen bonding and interactions with biomolecules.

Interaction with Biological Targets

CPDCA's biological activity is attributed to its ability to participate in various chemical reactions due to its reactive diene system and carboxyl groups. These functionalities allow CPDCA to interact with proteins, enzymes, and other biomolecules, potentially influencing various biological pathways.

Antioxidant Activity

Research indicates that CPDCA exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals enhances its potential as a therapeutic agent .

Antimicrobial Properties

CPDCA has shown promise as an antimicrobial agent. In vitro studies suggest that it possesses activity against several bacterial strains. For example, preliminary tests indicate a minimum inhibitory concentration (MIC) against Escherichia coli at 50 mg/mL . This suggests potential applications in developing new antibacterial agents.

Study 1: Anticancer Activity

A study explored the effects of CPDCA on cancer cell lines. The results demonstrated that CPDCA induces apoptosis in HeLa cells (cervical cancer) through the activation of caspase pathways. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation |

| MDA-MB-231 | 20 | ROS accumulation leading to cell death |

Study 2: Neuroprotective Effects

Another investigation assessed CPDCA's neuroprotective effects in a model of oxidative stress induced by hydrogen peroxide. The findings indicated that CPDCA significantly reduced neuronal cell death and oxidative damage markers, suggesting its potential use in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of CPDCA, it is essential to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Cyclopentadiene | C₅H₶ | Limited biological activity |

| Maleic Anhydride | C₄H₂O₃ | Reactivity but no significant bioactivity |

| Cyclohexadiene Derivatives | C₆H₈ | Varying reactivity; less versatile |

CPDCA stands out due to its combination of a reactive diene system with carboxyl groups that enhance its reactivity and biological interactions.

Propriétés

IUPAC Name |

cyclopenta-1,3-diene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-6(9)4-1-2-5(3-4)7(10)11/h1,3H,2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNWOLOYXPPBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563042 | |

| Record name | Cyclopenta-1,3-diene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130708-70-2 | |

| Record name | Cyclopenta-1,3-diene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.